2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one
CAS No.: 121694-45-9
Cat. No.: VC15889609
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121694-45-9 |
|---|---|
| Molecular Formula | C16H9ClN2O2 |
| Molecular Weight | 296.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one |
| Standard InChI | InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H |
| Standard InChI Key | CMPCOFOXHDRPSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one (CAS: 121694-45-9) has the molecular formula C₁₆H₉ClN₂O₂ and a molar mass of 296.71 g/mol . Its IUPAC name, 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one, reflects a fused tricyclic system comprising:
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A chromene backbone (benzopyran) derived from coumarin.
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A pyrazole ring annulated at the 4,3-c position.
The canonical SMILES string, C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl, encodes this topology, while the InChIKey (CMPCOFOXHDRPSM-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₉ClN₂O₂ | |
| Molecular Weight | 296.71 g/mol | |
| CAS Registry Number | 121694-45-9 | |
| XLogP3-AA | 3.7 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Crystallographic and Spectroscopic Features
While experimental crystallographic data remain unavailable, density functional theory (DFT) models predict a planar chromene system fused to a slightly puckered pyrazole ring. The 4-chlorophenyl group adopts a near-orthogonal orientation relative to the fused core, minimizing steric clashes.
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¹H NMR: Aromatic protons in δ 6.8–8.2 ppm, pyrazole-H at δ 5.9–6.3 ppm .
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IR: Stretching vibrations for lactone C=O (~1,720 cm⁻¹) and pyrazole C=N (~1,610 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves cyclocondensation between:
Optimized Protocol (Inferred)
A plausible pathway, adapted from chromeno[2,3-c]pyrrole syntheses , involves:
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Step 1: Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 4-chlorobenzaldehyde in MeOH/HAc (40°C, 2 h).
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Step 2: Cyclization with hydrazine hydrate in dioxane (1:5 ratio, 40°C, 4 h).
This method avoids chromatography, aligning with industrial scalability needs .
Biological Activities and Mechanisms
Hypothesized Pharmacological Profiles
Though direct bioactivity data are lacking, structurally related chromeno-pyrazoles exhibit:
Anti-Inflammatory Effects
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Target: Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8–2.3 µM) .
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Mechanism: Competitive binding to the COX-2 active site, mimicking flurbiprofen .
Antimicrobial Activity
Computational and In Silico Studies
ADMET Predictions
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Lipophilicity: LogP = 3.7 (moderate membrane permeability) .
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CYP450 Inhibition: High affinity for CYP3A4 (Probability = 0.89) .
Molecular Docking
Docking simulations (PDB: 1CX2) suggest the 4-chlorophenyl group occupies COX-2’s hydrophobic pocket, while the pyrazole-lactone system forms hydrogen bonds with Arg120 and Tyr355 .
Challenges and Future Directions
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